

# (S)-2-(Hydroxymethyl)cyclohexanone properties

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## Compound of Interest

Compound Name: **2-(Hydroxymethyl)cyclohexanone**

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An In-Depth Technical Guide to **(S)-2-(Hydroxymethyl)cyclohexanone**: Properties, Synthesis, and Applications in Drug Development

## Introduction

**(S)-2-(Hydroxymethyl)cyclohexanone** is a versatile chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry.<sup>[1]</sup> Its molecular architecture, featuring a ketone and a primary alcohol on a stereodefined cyclohexyl scaffold, presents a unique bifunctionality that makes it an invaluable intermediate for constructing complex molecules, including natural products and pharmacologically active compounds.<sup>[1][2]</sup> This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of its properties, enantioselective synthesis, chemical reactivity, and critical applications, particularly in the development of novel therapeutic agents. The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within a single chiral molecule allows for a diverse range of stereocontrolled transformations, solidifying its role as a cornerstone synthon in modern pharmaceutical research.<sup>[3][4]</sup>

## Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of **(S)-2-(Hydroxymethyl)cyclohexanone** is paramount for its effective use in synthesis, including reaction monitoring, quality control, and structural elucidation of its derivatives.<sup>[5]</sup>

## Core Physicochemical Properties

The fundamental properties of **(S)-2-(Hydroxymethyl)cyclohexanone** are summarized in the table below. These data are essential for experimental design, safety assessments, and regulatory documentation.

Property	Value	Source(s)
IUPAC Name	(2S)-2-(hydroxymethyl)cyclohexan-1-one	<a href="#">[1]</a>
CAS Number	220199-90-6	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	128.17 g/mol	<a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Typically a liquid or low-melting solid	<a href="#">[1]</a>
Boiling Point	114-115 °C (at 16 Torr)	<a href="#">[8]</a> <a href="#">[9]</a>
Density	1.070 g/cm <sup>3</sup> (at 19 °C)	<a href="#">[8]</a> <a href="#">[9]</a>
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[1]</a> <a href="#">[6]</a>
Exact Mass	128.083729621 Da	<a href="#">[1]</a> <a href="#">[6]</a>

## Spectroscopic Profile

The spectroscopic signature of **(S)-2-(Hydroxymethyl)cyclohexanone** is defined by its two functional groups.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, sharp absorption band for the ketone C=O stretch, typically appearing around 1715 cm<sup>-1</sup>.[\[5\]](#) Additionally, a broad and intense absorption band is observed in the 3200-3600 cm<sup>-1</sup> region, which is characteristic of the O-H stretching vibration of the primary alcohol, broadened by hydrogen bonding.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information. The key predicted chemical shifts are outlined below. The causality for these shifts lies in the electronic environment of the protons and carbons; for instance, the protons

on the carbon adjacent to the hydroxyl group are deshielded, causing them to appear downfield.

Nucleus	Group	Expected Chemical Shift ( $\delta$ , ppm)	Key Observations
$^1\text{H}$ NMR	-CH <sub>2</sub> -OH	~3.5 - 3.8	Diastereotopic protons due to the adjacent chiral center, often appearing as two distinct multiplets. <a href="#">[5]</a>
-OH	Variable (broad singlet)		The chemical shift is highly dependent on solvent, concentration, and temperature. <a href="#">[5]</a>
Cyclohexyl protons	1.2 - 2.5		A series of complex, overlapping multiplets. <a href="#">[5]</a>
$^{13}\text{C}$ NMR	C=O	~210 - 215	Typical chemical shift for a cyclohexanone carbonyl carbon. <a href="#">[5]</a>
-CH <sub>2</sub> -OH	~65 - 70		Chemical shift for the carbon bearing the primary hydroxyl group.

## Synthesis and Stereocontrol

The utility of **(S)-2-(Hydroxymethyl)cyclohexanone** in pharmaceutical development is critically dependent on its enantioselective synthesis to ensure access to the desired stereoisomer of the final drug product.

## Enantioselective Synthesis: Organocatalytic $\alpha$ -Hydroxymethylation

A significant advancement in the synthesis of this chiral building block is the use of amino acid organocatalysis.<sup>[4]</sup> The L-threonine-catalyzed asymmetric  $\alpha$ -hydroxymethylation of cyclohexanone with an aqueous formaldehyde solution (formalin) provides a direct and efficient route to the (S)-enantiomer.<sup>[1][4]</sup> This method is advantageous as it avoids the use of metal catalysts and often proceeds under mild conditions. The causality behind the stereocontrol stems from the formation of a chiral enamine intermediate between the L-threonine catalyst and cyclohexanone, which then directs the approach of formaldehyde from the less sterically hindered face, leading to the desired (S) configuration.

## Experimental Protocol: L-Threonine Catalyzed Asymmetric $\alpha$ -Hydroxymethylation

This protocol outlines a self-validating system for synthesizing the chiral intermediate. The success of the reaction is validated by chiral chromatography to determine the enantiomeric excess (ee) of the final product.

### Materials:

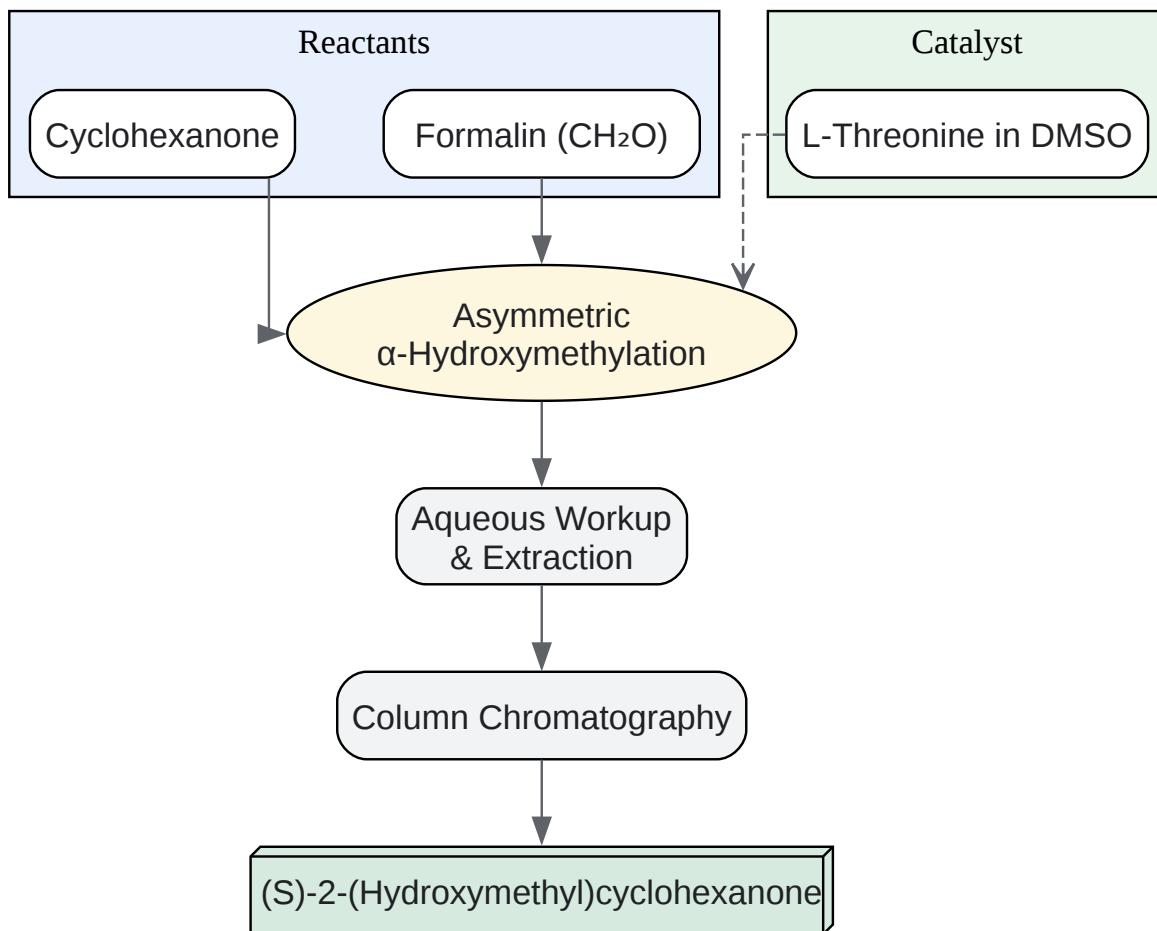
- Cyclohexanone
- L-Threonine
- Formalin (37% aqueous solution)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve L-threonine (e.g., 0.1 equivalents) in DMSO.

- **Addition of Reactants:** Add cyclohexanone (1.0 equivalent) to the solution, followed by the dropwise addition of formalin (e.g., 2.0 equivalents).
- **Reaction Monitoring:** Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of cyclohexanone.
- **Workup:** Upon completion, quench the reaction by adding water. Extract the aqueous layer multiple times with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure.
- **Final Purification:** Purify the resulting crude product by flash column chromatography on silica gel to yield pure **(S)-2-(Hydroxymethyl)cyclohexanone**.
- **Validation:** Determine the enantiomeric excess of the purified product using chiral high-performance liquid chromatography (HPLC) or chiral GC.

## Synthesis Workflow Diagram



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Caption: Workflow for the asymmetric synthesis of the chiral building block.

## Chemical Reactivity and Synthetic Utility

The dual functionality of **(S)-2-(Hydroxymethyl)cyclohexanone** is the cornerstone of its synthetic versatility, allowing for selective transformations at either the ketone or the alcohol.

## Key Transformations

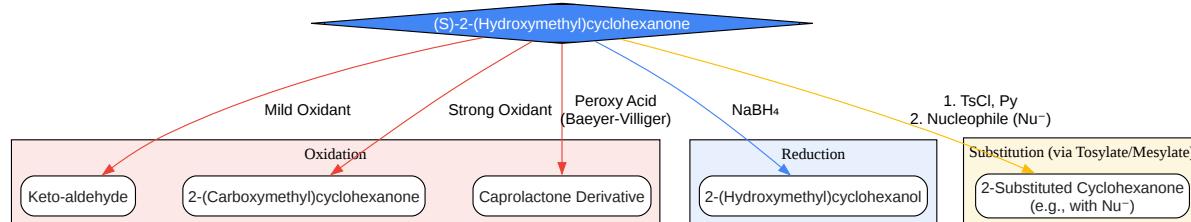
- Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents yields the corresponding aldehyde, while stronger oxidizing agents like potassium permanganate result in the formation of 2-(carboxymethyl)cyclohexanone.<sup>[4][10]</sup> Separately, the ketone moiety

can undergo a Baeyer-Villiger oxidation with a peroxy acid to form a caprolactone derivative.

[1]

- Reduction: The ketone can be stereoselectively reduced using agents like sodium borohydride ( $\text{NaBH}_4$ ) to yield 2-(hydroxymethyl)cyclohexanol, a 1,2-diol.[4] The stereochemical outcome is influenced by the existing stereocenter.
- Substitution: The hydroxyl group is a poor leaving group, but it can be readily converted into a good leaving group, such as a tosylate or mesylate. This activated intermediate can then undergo an  $\text{S}_{\text{n}}2$  reaction with a wide variety of nucleophiles, enabling the introduction of diverse functional groups at the 2-position.[1][4]
- Condensation Reactions: Under basic or acidic conditions, the molecule can undergo a self-aldol condensation reaction, where the enolate of one molecule attacks the carbonyl group of another.[1]

## Reaction Pathways Diagram



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Caption: Key reaction pathways of (S)-2-(Hydroxymethyl)cyclohexanone.

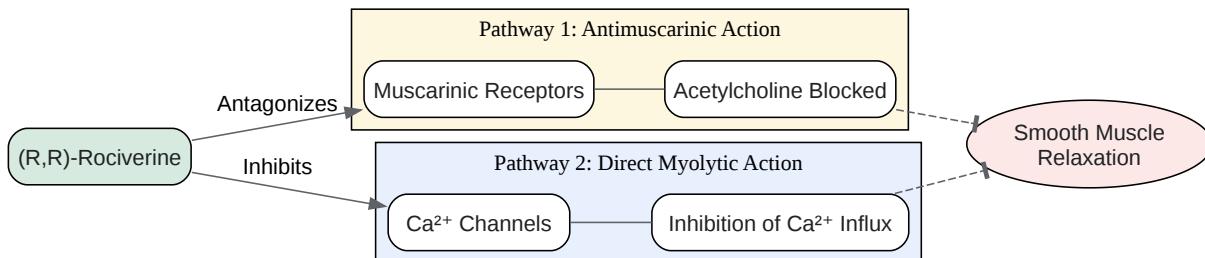
# Applications in Pharmaceutical Research and Development

(S)-2-(Hydroxymethyl)cyclohexanone serves as a crucial precursor for several classes of therapeutic agents, underscoring its importance for drug development professionals.[1]

## Case Study: Synthesis of (R,R)-Rociverine

A notable application is in the synthesis of (R,R)-rociverine, a spasmolytic agent used to relieve muscle spasms.[3] The synthesis masterfully utilizes the pre-existing stereocenter of (S)-2-(Hydroxymethyl)cyclohexanone to establish the desired stereochemistry in the final drug molecule, a critical factor for its therapeutic activity.[3] Rociverine exhibits a dual mechanism of action: it has a modest antimuscarinic effect, antagonizing acetylcholine, and also acts as a direct myolytic by inhibiting the influx of calcium ions into smooth muscle cells.[3]

## Mechanism of Action Diagram: Rociverine



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Caption: Dual mechanism of action of the spasmolytic agent Rociverine.

## Other Therapeutic Targets

- CCR2 Receptor Antagonists: The core structure of (S)-2-(Hydroxymethyl)cyclohexanone is found in precursors to potent antagonists for the C-C chemokine receptor type 2 (CCR2).

These antagonists are being investigated for their potential in treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis.[1][4]

- Carbocyclic Nucleoside Analogues: Derivatives of this chiral building block are integral to the synthesis of carbocyclic nucleoside analogues. This class of compounds, where a carbocyclic ring replaces the furanose sugar of natural nucleosides, is widely explored for antiviral activity against viruses such as HIV and Hepatitis B.[1][4]

## Stability, Storage, and Safe Handling

Proper handling and storage are crucial to maintain the integrity and purity of (S)-2-(Hydroxymethyl)cyclohexanone.

## Stability Profile and Potential Degradation

The bifunctional nature of the molecule suggests several potential degradation pathways. The primary routes are likely oxidation of the primary alcohol to an aldehyde or carboxylic acid, and acid- or base-catalyzed rearrangements or condensation reactions.[2]

## Recommended Storage and Handling

To ensure long-term stability and prevent degradation, the following conditions are recommended.

Parameter	Recommendation	Rationale	Source(s)
Storage Temperature	Refrigerated (2-8 °C)	To minimize potential thermal degradation and side reactions.	[2][9]
Atmosphere	Store in a dry place under an inert atmosphere (e.g., Argon, Nitrogen)	To prevent moisture-related degradation and oxidation.	[2]
Container	Tightly closed container	To prevent contamination and exposure to moisture and air.	[2][11]
Incompatible Materials	Strong oxidizing agents, strong bases, strong reducing agents	To prevent undesired chemical reactions like oxidation of the alcohol or enolate formation.	[2]
Handling	Use in a well-ventilated area, away from heat, sparks, and open flames	General safety practice for handling potentially combustible chemical reagents.	[11][12]

## Safety and Hazard Information

According to the Globally Harmonized System (GHS), (S)-2-(Hydroxymethyl)cyclohexanone is associated with the following hazards:

- H315: Causes skin irritation[1][6]
- H319: Causes serious eye irritation[1][6]
- H335: May cause respiratory irritation[1][6]

Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[13]

## Conclusion

**(S)-2-(Hydroxymethyl)cyclohexanone** stands out as a high-value chiral synthon in synthetic and medicinal chemistry. Its defined stereochemistry combined with its orthogonal ketone and alcohol functionalities provides a robust platform for the enantioselective synthesis of complex and biologically active molecules. From spasmolytics to potential anti-inflammatory and antiviral agents, its applications continue to expand, making a thorough understanding of its properties, reactivity, and handling essential for any researcher or drug development professional aiming to leverage its synthetic potential.

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